molecular formula C9H7ClN2 B1349095 2-Chloro-7-methylquinoxaline CAS No. 90272-84-7

2-Chloro-7-methylquinoxaline

Cat. No. B1349095
CAS RN: 90272-84-7
M. Wt: 178.62 g/mol
InChI Key: XLTMISOVULFCFD-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoxaline is a heterocyclic organic molecule containing the quinoxaline ring system with a methyl and chlorine substituent at the 7 and 2 positions, respectively . It has a molecular weight of 178.62 .


Synthesis Analysis

The synthesis of 2-Chloro-7-methylquinoxaline has been extensively studied. An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methylquinoxaline is represented by the linear formula C9H7ClN2 . The InChI code is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-7-methylquinoxaline is a pale-yellow to yellow-brown solid .

Scientific Research Applications

    Antifungal and Antibacterial

    • Field : Pharmacology
    • Application : Quinoxalines have shown prominent antifungal and antibacterial effects .
    • Method : The exact method of application or experimental procedures may vary depending on the specific type of fungus or bacteria being targeted. Typically, this involves introducing the quinoxaline derivative to the infectious agent and observing its effects .
    • Results : The outcomes of these applications have shown that quinoxaline derivatives can effectively inhibit the growth of certain types of fungi and bacteria .

    Antiviral

    • Field : Virology
    • Application : Quinoxaline derivatives have been used in the treatment of various viral infections .
    • Method : Similar to the antifungal and antibacterial applications, the method involves introducing the quinoxaline derivative to the virus and observing its effects .
    • Results : Quinoxaline derivatives have shown to inhibit the replication of certain viruses .

    Anticancer

    • Field : Oncology
    • Application : Quinoxaline derivatives have been used in the treatment of cancer .
    • Method : The quinoxaline derivative is typically introduced to cancerous cells, and its effects on cell growth and proliferation are observed .
    • Results : Quinoxaline derivatives have shown to inhibit the growth of certain types of cancer cells .

    Anti-Amoebic and Anti-Proliferative

    • Field : Parasitology
    • Application : Quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
    • Method : The method involves introducing the quinoxaline derivative to the amoeba and observing its effects .
    • Results : Quinoxaline derivatives have shown to inhibit the growth of certain types of amoebae .

    Hypoglycemic and Anti-Glaucoma

    • Field : Endocrinology and Ophthalmology
    • Application : Quinoxaline derivatives have been used in the treatment of diabetes (hypoglycemic activity) and glaucoma .
    • Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on blood sugar levels or intraocular pressure .
    • Results : Quinoxaline derivatives have shown to lower blood sugar levels and reduce intraocular pressure .

    Anti-Inflammatory and Analgesic

    • Field : Pharmacology
    • Application : Quinoxaline derivatives have been used for their anti-inflammatory and analgesic effects .
    • Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on inflammation and pain .
    • Results : Quinoxaline derivatives have shown to reduce inflammation and alleviate pain .

    Anti-Alzheimer’s

    • Field : Neurology
    • Application : Quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
    • Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on cognitive function .
    • Results : Quinoxaline derivatives have shown to improve cognitive function in patients with Alzheimer’s disease .

    Anti-Diabetic

    • Field : Endocrinology
    • Application : Quinoxaline derivatives have been used in the treatment of diabetes .
    • Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on blood sugar levels .
    • Results : Quinoxaline derivatives have shown to lower blood sugar levels .

    Anti-COVID

    • Field : Virology
    • Application : Quinoxaline derivatives have shown potential in the treatment of COVID-19 .
    • Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on the virus .
    • Results : Quinoxaline derivatives have shown to inhibit the replication of the SARS-CoV-2 virus .

Safety And Hazards

The safety information for 2-Chloro-7-methylquinoxaline includes several hazard statements such as H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-7-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTMISOVULFCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343268
Record name 2-Chloro-7-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylquinoxaline

CAS RN

90272-84-7
Record name 2-Chloro-7-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90272-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BC Platt - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
HINSBERG (AnnaZen, 1888, 248, 7 1) prepared 2-hydroxy-7-methylquinoxaline (111) unambiguously by the reduction of 3-nitro-p-tolylglycine (I) followed by air oxidation of the …
Number of citations: 3 pubs.rsc.org
ST Hazeldine, L Polin, J Kushner… - Journal of medicinal …, 2001 - ACS Publications
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) is among the most highly and broadly active antitumor agents to have been evaluated in our laboratories and is …
Number of citations: 150 pubs.acs.org
BVSS Murthy
Number of citations: 0

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